N-(2-furylmethyl)-2-methoxy-5-methylbenzenesulfonamide
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Description
The compound N-(2-furylmethyl)-2-methoxy-5-methylbenzenesulfonamide is part of the sulfonamide family, which is known for its wide range of applications in medicinal chemistry and material science. Sulfonamides are characterized by their sulfur dioxide and amine (-SO2NH2) functional groups, contributing to their diverse chemical behaviors and applications.
Synthesis Analysis
Sulfonamides, including compounds similar to N-(2-furylmethyl)-2-methoxy-5-methylbenzenesulfonamide, are typically synthesized through the sulfonation of aromatic compounds followed by amide formation. The synthesis may involve the reaction of an appropriate aromatic compound with sulfonyl chloride in the presence of a base, followed by substitution with an amine or amide formation through coupling reactions (Karakaya et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamides is key to their chemical and physical properties. Studies involving X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and Raman spectroscopy provide detailed insights into the geometry, conformation, and electronic structure of these compounds (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including hydrolysis, aminolysis, and nucleophilic substitution, influenced by their molecular structure. Their chemical stability and reactivity are significant for their applications in pharmaceuticals and materials science (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamides, such as melting point, solubility, and crystalline structure, are crucial for their processing and application. These properties are often studied using thermal analysis techniques and solubility tests in various solvents (Ibrahim et al., 2011).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity/basicity, electrophilic/nucleophilic character, and their interactions with biological molecules, are central to their function in various applications. These properties are investigated through computational studies, spectroscopic analysis, and biological assays (Bromidge et al., 2001).
Mechanism of Action
Target of Action
Furan derivatives have been noted for their remarkable therapeutic efficacy and have inspired the creation of numerous innovative antibacterial agents .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes that can inhibit the growth of certain bacteria .
Biochemical Pathways
It is known that furan derivatives can affect a wide range of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The pharmacokinetics of similar furan derivatives have been studied .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy, which suggests that they have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10-5-6-12(17-2)13(8-10)19(15,16)14-9-11-4-3-7-18-11/h3-8,14H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGMLCYYNBNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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